molecular formula C19H18FN3O4S2 B12210492 N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenoxy)butanamide

N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenoxy)butanamide

Cat. No.: B12210492
M. Wt: 435.5 g/mol
InChI Key: PGPPNURNRBZWPS-UHFFFAOYSA-N
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Description

N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenoxy)butanamide is a complex organic compound that features a thiadiazole ring, a benzylsulfonyl group, and a fluorophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenoxy)butanamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzylsulfonyl Group: This step involves the sulfonylation of the thiadiazole ring using benzylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Fluorophenoxy Group: The fluorophenoxy group is introduced via a nucleophilic substitution reaction, where the fluorophenol reacts with an appropriate electrophile.

    Formation of the Butanamide Moiety: The final step involves the coupling of the intermediate with a butanoyl chloride derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenoxy)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenated solvents and bases like potassium carbonate (K2CO3) or sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced amides or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenoxy)butanamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Materials Science: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenoxy)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-fluorobenzyl)-4-(4-fluorophenoxy)benzamide
  • 4-(4-Fluorophenoxy)benzoic acid
  • N-(4-aminophenyl)-4-(4-fluorophenoxy)butanamide

Uniqueness

N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenoxy)butanamide is unique due to the presence of the thiadiazole ring and the benzylsulfonyl group, which confer specific chemical and biological properties not found in the similar compounds listed above. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H18FN3O4S2

Molecular Weight

435.5 g/mol

IUPAC Name

N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenoxy)butanamide

InChI

InChI=1S/C19H18FN3O4S2/c1-2-16(27-15-10-8-14(20)9-11-15)17(24)21-18-22-23-19(28-18)29(25,26)12-13-6-4-3-5-7-13/h3-11,16H,2,12H2,1H3,(H,21,22,24)

InChI Key

PGPPNURNRBZWPS-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=NN=C(S1)S(=O)(=O)CC2=CC=CC=C2)OC3=CC=C(C=C3)F

Origin of Product

United States

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